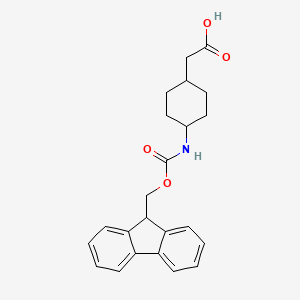

Fmoc-cis-4-aminocyclohexane acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Fmoc-cis-4-aminocyclohexane acetic acid is a chemical compound with the molecular formula C23H25NO4 and a molecular weight of 379.45 g/mol . It is commonly used in peptide synthesis due to its functional group, Fmoc (9-fluorenylmethyloxycarbonyl), which is a protective group for amines . This compound is particularly valuable in the field of solid-phase peptide synthesis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-cis-4-aminocyclohexane acetic acid typically involves the protection of the amine group with the Fmoc group. The process begins with the cyclohexane derivative, which undergoes a series of reactions to introduce the Fmoc-protected amine and the acetic acid functional group . The reaction conditions often involve the use of organic solvents and reagents such as Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) and bases like triethylamine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Análisis De Reacciones Químicas

Types of Reactions

Fmoc-cis-4-aminocyclohexane acetic acid undergoes various chemical reactions, including:

Substitution Reactions: The Fmoc group can be removed under basic conditions, allowing the free amine to participate in further reactions.

Coupling Reactions: The compound is commonly used in peptide coupling reactions, where it reacts with carboxylic acids to form peptide bonds.

Common Reagents and Conditions

Fmoc Removal: Piperidine in DMF (dimethylformamide) is commonly used to remove the Fmoc group.

Peptide Coupling: Reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) are used for coupling reactions.

Major Products

The major products formed from these reactions are peptides with specific sequences, depending on the amino acids used in the synthesis .

Aplicaciones Científicas De Investigación

Key Applications

In pharmaceutical research, Fmoc-cis-4-aminocyclohexane acetic acid is instrumental in developing new drug candidates, particularly cyclic peptides that exhibit enhanced biological activity and stability. Its application has been explored in various studies focusing on antimicrobial peptides and their resistance to proteolytic degradation.

Case Study: Antimicrobial Peptidomimetics

Research demonstrated that incorporating this compound into peptide sequences resulted in compounds with improved antimicrobial properties. For instance, certain peptidomimetics displayed significant antibacterial activity without hemolytic effects, showcasing the potential of this compound in therapeutic applications .

Bioconjugation

The compound is also used in bioconjugation techniques, which are essential for attaching biomolecules to surfaces or other molecules. This application is crucial for drug delivery systems and diagnostics, enabling targeted therapies and enhanced imaging techniques.

Table 2: Bioconjugation Techniques

| Technique | Applications | Limitations |

|---|---|---|

| Click Chemistry | Rapid attachment of biomolecules | Requires specific functional groups |

| EDC/NHS Coupling | Commonly used for protein labeling | May lead to side reactions |

Material Science

This compound contributes to developing novel materials such as hydrogels and polymers tailored for specific biomedical applications. These materials can be designed for controlled drug release or as scaffolds for tissue engineering.

Case Study: Hydrogel Development

A study highlighted the use of this compound in creating hydrogels with tunable properties for drug delivery applications. The incorporation of this compound allowed for enhanced mechanical strength and biocompatibility, making it suitable for various biomedical applications .

Mecanismo De Acción

The primary mechanism of action of Fmoc-cis-4-aminocyclohexane acetic acid involves its role as a building block in peptide synthesis. The Fmoc group protects the amine during the synthesis process, preventing unwanted side reactions . Once the desired peptide sequence is assembled, the Fmoc group is removed, allowing the free amine to participate in further reactions or modifications .

Comparación Con Compuestos Similares

Similar Compounds

Fmoc-4-aminocyclohexane acetic acid: Similar structure but different stereochemistry.

Fmoc-4-aminophenylacetic acid: Contains a phenyl group instead of a cyclohexane ring.

Uniqueness

Fmoc-cis-4-aminocyclohexane acetic acid is unique due to its specific stereochemistry, which can influence the properties and reactivity of the resulting peptides . This makes it a valuable tool in the synthesis of peptides with precise structural requirements .

Actividad Biológica

Fmoc-cis-4-aminocyclohexane acetic acid (Fmoc-cis-4-ACHA) is a compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its unique structural properties and potential biological activities. This article aims to explore the biological activity of Fmoc-cis-4-ACHA, including its synthesis, mechanisms of action, and applications in various biological contexts.

Chemical Structure and Properties

Fmoc-cis-4-ACHA is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to a cis-4-aminocyclohexane structure. The molecular formula is C23H25NO4, and its structure is crucial for its reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds based on amino acid scaffolds, including Fmoc-cis-4-ACHA, can exhibit significant antimicrobial properties. For instance, studies have shown that modifications of amino acids can lead to compounds that inhibit bacterial growth by targeting specific enzymes such as alanine racemase (Alr) and d-Ala:d-Ala ligase, which are essential for bacterial cell wall synthesis .

Table 1: Antimicrobial Activity of Amino Acid Derivatives

| Compound | Target Enzyme | Activity |

|---|---|---|

| Fmoc-cis-4-ACHA | Alr | Inhibitory potential |

| β-chloroalanine | Alr | Effective inhibitor |

| Naphthalene-sulfonyl-d-Glu | MurD | Potent inhibitor |

The mechanism by which Fmoc-cis-4-ACHA exerts its biological effects is primarily through enzyme inhibition. For example, it may bind to the active site of Alr, preventing the conversion of l-alanine to d-alanine, which is critical for peptidoglycan formation in bacterial cell walls. This inhibition can lead to bacterial cell death or growth inhibition .

Study 1: Synthesis and Evaluation

In a study conducted by Humljan et al., various derivatives of amino acids were synthesized, including Fmoc-cis-4-ACHA. The derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications enhanced the inhibitory activity against specific bacterial strains, showcasing the potential of Fmoc-cis-4-ACHA as a lead compound for further development .

Propiedades

IUPAC Name |

2-[4-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO4/c25-22(26)13-15-9-11-16(12-10-15)24-23(27)28-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,15-16,21H,9-14H2,(H,24,27)(H,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAZYEKKFVGYBHJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.